Encephabol

Description

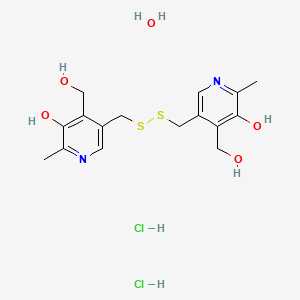

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

60479-98-3 |

|---|---|

Molecular Formula |

C16H24Cl2N2O5S2 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride |

InChI |

InChI=1S/C16H20N2O4S2.2ClH.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;;/h3-4,19-22H,5-8H2,1-2H3;2*1H;1H2 |

InChI Key |

VFEKMAOUJHONFD-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl |

Other CAS No. |

60479-98-3 10049-83-9 |

Synonyms |

Bonifen Dipyridoxolyldisulfide Encephabol Enerbol Hydrochloride, Pyritinol Piriditol Piritinol Piritoxina Pyridoxinedisulfide Pyrithioxin Pyrithioxine Pyritinol Pyritinol Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Pyritinol's Mechanism of Action: An In-depth Scientific Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyritinol (B1678532), a semi-synthetic analogue of vitamin B6, has been utilized for decades in the management of cognitive disorders. Its purported efficacy is attributed to a multifactorial mechanism of action that encompasses the enhancement of central cholinergic neurotransmission, optimization of cerebral glucose metabolism, and exertion of neuroprotective effects through its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive review of the scientific literature on the core mechanisms of pyritinol, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and visualizing complex biological pathways and workflows using the DOT language for clear, reproducible diagrams. The intended audience for this document includes researchers, scientists, and drug development professionals seeking a thorough understanding of pyritinol's molecular and systemic effects.

Modulation of the Cholinergic System

A primary mechanism through which pyritinol is thought to exert its nootropic effects is the potentiation of the cholinergic system, which is critically involved in learning and memory processes.

Enhancement of Acetylcholine (B1216132) Availability

Pyritinol has been shown to increase the availability of acetylcholine (ACh) in the synapse.[1] This is achieved not by direct receptor agonism, but by influencing the presynaptic machinery responsible for ACh synthesis and release.[2] Studies in aged rats have demonstrated that pyritinol administration leads to an elevation of cortical acetylcholine levels and facilitates its release.[2]

Increased High-Affinity Choline (B1196258) Uptake

A key regulatory step in acetylcholine synthesis is the uptake of choline into the presynaptic neuron via the high-affinity choline transporter (HACU). Research indicates that pyritinol can enhance this process. In studies using striatal synaptosomes from both young and old rats, pyritinol administration was found to increase high-affinity choline uptake.[2] This suggests a mechanism for sustaining acetylcholine production, particularly in aging brains where this process may be compromised.

Postsynaptic Effects

Evidence also points to postsynaptic effects of pyritinol. Long-term administration in aged mice has been shown to restore the density of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and learning.[3] Furthermore, pyritinol has been observed to increase cyclic GMP (cGMP) levels in the cortex, which can serve as a postsynaptic marker for cholinergic activity.[2]

Quantitative Data on Cholinergic Modulation

| Parameter | Animal Model | Brain Region | Dosage | Duration | Result | Reference |

| High-Affinity Choline Uptake | Young and Old Rats | Striatum | 600 mg/kg p.o. | Acute | Increased choline uptake in both age groups | [2] |

| cGMP Levels | Rats | Cortex | 200, 600, 1000 mg/kg p.o. | 16-23 days | +25%, +42%, and +71% increase, respectively | [2] |

| NMDA Receptor Density | Aged Mice (22 months) | Brain | 200 mg/kg | 15 days | Restored reduced density | [3] |

Experimental Protocol: High-Affinity Choline Uptake Assay in Rat Striatal Synaptosomes

This protocol is a generalized representation based on standard neurochemical techniques.

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the striatum on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose.

-

-

Choline Uptake Assay:

-

Pre-incubate synaptosomal aliquots at 37°C for 5 minutes.

-

Initiate the uptake reaction by adding [³H]-choline (e.g., 0.1-1.0 µM final concentration) in the presence or absence of pyritinol at various concentrations.

-

For determination of non-specific uptake, include parallel incubations with a potent choline uptake inhibitor (e.g., hemicholinium-3).

-

Incubate for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of hemicholinium-3) from the total uptake.

-

Express the results as pmol of choline taken up per mg of protein per minute.

-

Signaling Pathway: Cholinergic Modulation by Pyritinol

Caption: Cholinergic modulation by Pyritinol.

Enhancement of Cerebral Glucose Metabolism

The brain is a highly metabolic organ, relying almost exclusively on glucose for its energy needs. Pyritinol is believed to improve cognitive function by enhancing cerebral glucose metabolism.[4]

Increased Glucose Uptake and Utilization

Studies in animal models and humans have shown that pyritinol can increase the uptake and utilization of glucose in the brain.[4][5] This effect is thought to improve the energy status of neurons, thereby supporting optimal cognitive performance. In a study involving patients with dementia, pyritinol administration significantly improved previously disturbed cerebral glucose metabolism.[5]

Quantitative Data on Cerebral Glucose Metabolism

| Parameter | Species | Brain Region | Dosage | Duration | Result | Reference |

| Glucose Utilization | Old Rats (24-36 months) | Striatum, Cortex, Hypothalamus, Cerebellum | 200 mg/kg p.o. | Acute | Significant increase in glucose utilization | [2] |

| Cerebral Glucose Metabolism | Human (Dementia Patients) | Brain | 900-1000 mg/day | ~3 weeks | Significantly improved disturbed glucose metabolism | [5] |

Experimental Protocol: Measurement of Cerebral Blood Flow and Metabolism (Kety-Schmidt Method)

This is a generalized protocol based on the principles of the Kety-Schmidt method.

-

Subject Preparation:

-

The subject rests in a supine position.

-

Catheters are inserted into a femoral artery and the internal jugular vein (at the jugular bulb) to obtain arterial and cerebral venous blood samples, respectively.

-

-

Tracer Administration:

-

The subject inhales a gas mixture containing a low concentration of an inert, diffusible tracer (e.g., nitrous oxide or radioactive krypton) for a defined period (saturation method).

-

-

Blood Sampling:

-

Simultaneous arterial and jugular venous blood samples are drawn at regular intervals during the saturation and subsequent desaturation (washout) phases.

-

-

Analysis:

-

The concentration of the tracer in the blood samples is determined.

-

Arterial and venous concentrations of oxygen and glucose are also measured.

-

Cerebral blood flow (CBF) is calculated using the Fick principle, which relates the rate of change of tracer in the brain to the arterial and venous tracer concentrations and the CBF.

-

Cerebral metabolic rate for glucose (CMRglu) is calculated as the product of CBF and the arteriovenous difference in glucose concentration.

-

Workflow: Cerebral Glucose Metabolism Study

Caption: Kety-Schmidt experimental workflow.

Antioxidant and Anti-inflammatory Properties

Neurodegenerative processes are often associated with oxidative stress and chronic inflammation. Pyritinol exhibits both antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.[1]

Antioxidant Activity

Pyritinol has been shown to possess free radical scavenging activity.[6] By neutralizing reactive oxygen species, it can protect neuronal membranes and other cellular components from oxidative damage. This antioxidant effect is thought to be beneficial in conditions associated with increased oxidative stress, such as dementia.

Anti-inflammatory Effects

In addition to its antioxidant properties, pyritinol may exert anti-inflammatory effects.[7] Chronic neuroinflammation is a key feature of many neurodegenerative diseases. By modulating inflammatory pathways, pyritinol could potentially reduce neuronal damage and slow disease progression.

Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare serial dilutions of pyritinol and a standard antioxidant (e.g., ascorbic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of pyritinol or the standard antioxidant to the wells.

-

Include a control well with DPPH and the solvent.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Analysis:

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Logical Relationship: Neuroprotective Mechanisms

Caption: Neuroprotective actions of Pyritinol.

Other Potential Mechanisms

Interaction with GABAergic and Glutamatergic Systems

Some evidence suggests that pyritinol may modulate other neurotransmitter systems, including the GABAergic and glutamatergic systems.[8] However, the precise nature and clinical significance of these interactions require further investigation.

Improvement of Cerebral Blood Flow

Pyritinol has been reported to improve cerebral blood flow.[1][7] Enhanced blood flow can lead to better delivery of oxygen and nutrients to the brain, which is essential for optimal neuronal function. However, some studies have not found a significant effect on cerebral blood flow.[5]

Conclusion

The mechanism of action of pyritinol is multifaceted, involving the enhancement of the cholinergic system, improvement of cerebral glucose metabolism, and neuroprotection through antioxidant and anti-inflammatory effects. While the precise contribution of each mechanism to its clinical efficacy is still being elucidated, the collective evidence suggests that pyritinol acts on multiple fronts to support and improve cognitive function. Further research is warranted to fully delineate its molecular targets and to optimize its therapeutic use in various neurological and cognitive disorders. This guide provides a foundational understanding for scientists and clinicians working to advance the field of neuropharmacology.

References

- 1. Pyritinol hydrochloride (encephabol) and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pyritinol Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.regionh.dk [research.regionh.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Contribution to the search for vigilance-indicative EEG variables. Results of a controlled, double-blind study with pyritinol in elderly patients with symptoms of mental dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrithioxine's Interaction with the Central Cholinergic System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central cholinergic system, a pivotal neurotransmitter network, plays a crucial role in a myriad of cognitive functions, including learning, memory, and attention. This intricate system relies on the synthesis, release, and receptor binding of the neurotransmitter acetylcholine (B1216132) (ACh). Dysregulation of cholinergic signaling is implicated in the pathophysiology of various neurological disorders, most notably Alzheimer's disease.

Pyrithioxine, a semi-synthetic analogue of vitamin B6, has been investigated for its nootropic properties and its potential to modulate cognitive function. This technical guide provides a comprehensive overview of the current understanding of pyrithioxine's interaction with the central cholinergic system. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cholinergic pharmacology and the development of novel cognitive enhancers. This document will delve into the mechanistic actions of pyrithioxine, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pyrithioxine's Interaction with the Cholinergic System

Current research indicates that pyrithioxine exerts its effects on the central cholinergic system through an indirect mechanism, enhancing cholinergic transmission without directly interacting with cholinergic receptors. The primary effects of pyrithioxine are centered on augmenting the presynaptic availability of acetylcholine and modulating postsynaptic signaling pathways.

Effects on Acetylcholine Levels and Release

Studies have demonstrated that treatment with pyrithioxine leads to an increase in the endogenous levels of acetylcholine in key brain regions. Research in aged rats has shown that administration of pyrithioxine for two to three weeks resulted in elevated acetylcholine concentrations in the cortex and striatum[1]. Furthermore, in vitro studies using brain slices from these pretreated animals revealed an increase in both the resting and potassium-stimulated release of radiolabeled acetylcholine[1]. This suggests that pyrithioxine may influence the synthesis, storage, or release mechanisms of acetylcholine at the presynaptic terminal. Some pyridine (B92270) derivatives, which are metabolites of pyrithioxine, have been shown to increase the potassium-stimulated release of acetylcholine from cortical slices, an effect potentially related to their lipid solubility and interaction with nerve ending membranes[2].

Enhancement of High-Affinity Choline (B1196258) Uptake

The synthesis of acetylcholine is critically dependent on the uptake of its precursor, choline, into the presynaptic neuron via the high-affinity choline uptake (HACU) system. Research has shown that pyrithioxine can enhance this rate-limiting step. In studies involving both young and old rats, a significant increase in choline uptake in striatal synaptosomes was observed following the oral administration of 600 mg/kg of pyrithioxine[3]. This enhancement of the HACU system likely contributes to the observed increase in acetylcholine synthesis and subsequent release.

Modulation of Postsynaptic Cholinergic Signaling

Pyrithioxine's influence extends to the postsynaptic neuron, where it has been shown to modulate second messenger systems associated with cholinergic receptor activation. A key finding is the dose-dependent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in the cortex of rats treated with pyrithioxine[3]. cGMP acts as a postsynaptic marker for the activity of the cholinergic system. This elevation of cGMP levels provides functional evidence for the enhanced cholinergic transmission induced by pyrithioxine, indicating that the increased presynaptic acetylcholine release translates to a greater postsynaptic response[3][4].

Lack of Direct Receptor Interaction

Importantly, studies suggest that pyrithioxine does not exert its effects through direct binding to muscarinic or nicotinic cholinergic receptors[2]. This is further supported by the absence of published data demonstrating any significant binding affinity (Ki values) or functional agonism/antagonism (IC50/EC50 values) of pyrithioxine at these receptors. Similarly, there is no evidence to suggest that pyrithioxine directly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. This lack of direct interaction underscores the classification of pyrithioxine as an indirect-acting cholinergic agent.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of pyrithioxine on various parameters related to the central cholinergic system.

Table 1: Effect of Pyrithioxine on cGMP and ATP Levels in Rats

| Parameter | Dosage | Treatment Duration | Brain Region/Tissue | % Increase (Mean) | Reference |

| cGMP Level | 200 mg/kg p.o. | 16-23 days | Cortex | 25% | [3] |

| cGMP Level | 600 mg/kg p.o. | 16-23 days | Cortex | 42% | [3] |

| cGMP Level | 1000 mg/kg p.o. | 16-23 days | Cortex | 71% | [3] |

| ATP Content | 30 mg/kg p.o. | Acute | Whole Blood | 8% | [3] |

| ATP Content | 100 mg/kg p.o. | Acute | Whole Blood | 17% | [3] |

| ATP Content | 300 mg/kg p.o. | Acute | Whole Blood | 20% | [3] |

Table 2: Effects of Pyrithioxine on Acetylcholine and Choline Uptake in Rats

| Parameter | Dosage | Brain Region | Effect | Reference |

| Endogenous Acetylcholine Levels | Not Specified | Cortex, Striatum | Increased | [1] |

| Resting Acetylcholine Release (in vitro) | Not Specified | Brain Slices | Increased | [1] |

| K+-Stimulated Acetylcholine Release (in vitro) | Not Specified | Brain Slices | Increased | [1] |

| High-Affinity Choline Uptake | 600 mg/kg p.o. | Striatal Synaptosomes | Increased | [3] |

Note: For Table 2, the referenced studies reported a significant increase but did not provide specific percentage or fold-change values in their abstracts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of pyrithioxine's effects on the central cholinergic system.

High-Affinity Choline Uptake (HACU) Assay

Objective: To measure the rate of high-affinity choline uptake into synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum)

-

Sucrose (B13894) solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Choline

-

Hemicholinium-3 (HC-3)

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose solution.

-

Homogenize the tissue in a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension at 37°C for 5 minutes.

-

Initiate the uptake reaction by adding [³H]-choline (final concentration typically in the low micromolar range).

-

For the determination of non-specific uptake, a parallel set of tubes is incubated with a saturating concentration of the HACU inhibitor, hemicholinium-3.

-

Incubate for a short period (e.g., 4 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

-

Results are typically expressed as pmol of choline taken up per mg of protein per minute.

-

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the extracellular levels of acetylcholine in the brain of a freely moving animal.

Materials:

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic (for probe implantation surgery)

-

Stereotaxic apparatus

Procedure:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., cortex or striatum) using stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

-

Sample Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using an HPLC system coupled with an enzymatic reactor and an electrochemical detector.

-

In the enzymatic reactor, acetylcholinesterase hydrolyzes acetylcholine to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide.

-

The electrochemical detector measures the hydrogen peroxide, which is proportional to the acetylcholine concentration in the sample.

-

-

Data Analysis:

-

Establish a baseline of acetylcholine release before drug administration.

-

Administer pyrithioxine (e.g., via oral gavage) and continue collecting dialysate samples.

-

Express the changes in acetylcholine release as a percentage of the baseline levels.

-

Measurement of cGMP Levels

Objective: To quantify the concentration of cyclic guanosine monophosphate in brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex)

-

Trichloroacetic acid (TCA)

-

Ether

-

cGMP radioimmunoassay (RIA) kit or ELISA kit

-

Gamma counter or microplate reader

-

Homogenizer

-

Centrifuge

Procedure:

-

Tissue Extraction:

-

Rapidly dissect the brain region of interest and freeze it in liquid nitrogen to prevent cGMP degradation.

-

Homogenize the frozen tissue in cold 6% TCA.

-

Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cGMP.

-

Remove the TCA from the supernatant by extraction with water-saturated ether.

-

Lyophilize the aqueous extract.

-

-

Quantification (using RIA as an example):

-

Reconstitute the lyophilized samples in the assay buffer provided in the RIA kit.

-

Perform the radioimmunoassay according to the manufacturer's instructions. This typically involves incubating the samples with a known amount of [¹²⁵I]-labeled cGMP and a specific cGMP antibody.

-

Separate the antibody-bound cGMP from the free cGMP.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Construct a standard curve using known concentrations of unlabeled cGMP.

-

Determine the cGMP concentration in the samples by comparing their radioactivity to the standard curve.

-

-

Data Analysis:

-

Express the cGMP levels as pmol per mg of protein.

-

Compare the cGMP levels between control and pyrithioxine-treated animals.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Central Cholinergic Signaling Pathway.

Caption: In Vivo Microdialysis Experimental Workflow.

Caption: Proposed Mechanism of Pyrithioxine's Action.

Conclusion

Pyrithioxine enhances central cholinergic transmission through an indirect mechanism of action. The available evidence strongly suggests that its primary effects are presynaptic, leading to an increase in high-affinity choline uptake and a subsequent elevation in acetylcholine synthesis and release. This augmented presynaptic activity translates into enhanced postsynaptic signaling, as evidenced by the dose-dependent increase in cGMP levels. Notably, pyrithioxine does not appear to directly interact with cholinergic receptors or inhibit acetylcholinesterase.

This technical guide provides a foundation for further research into the therapeutic potential of pyrithioxine and other indirect-acting cholinergic agents. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the design and execution of future studies aimed at further elucidating the precise molecular mechanisms underlying pyrithioxine's effects and exploring its potential applications in the treatment of cognitive disorders associated with cholinergic dysfunction. Future research should focus on obtaining more detailed quantitative data, such as full dose-response curves for acetylcholine release and high-affinity choline uptake, to provide a more complete picture of pyrithioxine's pharmacological profile.

References

- 1. Increase in acetylcholine concentrations in the brain of 'old' rats following treatment with pyrithioxin (Encephabol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of some metabolites of pyritinol (this compound) on ACH release from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Pyritinol in Enhancing Cerebral Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyritinol (B1678532), a semi-natural derivative of vitamin B6, has been investigated for its nootropic properties and its potential to mitigate cognitive decline. A significant body of research points towards its ability to enhance cerebral glucose metabolism, a critical factor in maintaining neuronal health and function. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to pyritinol's impact on brain glucose utilization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

The brain, despite its relatively small mass, is the most energy-demanding organ, consuming approximately 20% of the body's total glucose supply. This high metabolic rate is essential for sustaining neuronal activity, synaptic transmission, and maintaining cellular homeostasis. Impaired cerebral glucose metabolism is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and dementia, as well as a consequence of age-related cognitive decline.

Pyritinol (also known as pyrithioxine) has emerged as a compound of interest due to its purported ability to positively modulate brain energy metabolism. This guide synthesizes the available scientific literature to provide a detailed understanding of its role in enhancing cerebral glucose uptake and utilization.

Mechanism of Action: A Focus on the Cholinergic System

The primary mechanism by which pyritinol is believed to enhance cerebral glucose metabolism is through its influence on the cholinergic system. Pyritinol has been shown to increase the release of acetylcholine (B1216132) (ACh), a key neurotransmitter involved in learning, memory, and cognitive function.[1][2] The increased cholinergic activity leads to heightened neuronal and synaptic activity, which in turn creates a greater demand for energy, thereby stimulating glucose uptake and metabolism.[1]

One of the downstream effects of enhanced cholinergic signaling is the activation of guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in the cortex.[1] This increase in cGMP is considered a marker of enhanced cholinergic transmission and is correlated with the cognitive-enhancing effects of pyritinol.[1] While a direct interaction with glucose transporters like GLUT1 has not been definitively established, the upregulation of neuronal activity by the cholinergic system is a plausible indirect mechanism for the observed increase in glucose utilization. Some studies suggest that the metabolites of pyritinol, due to their lipid solubility, may directly influence nerve endings to facilitate acetylcholine release.[3]

Quantitative Data on the Effects of Pyritinol

The effects of pyritinol on cerebral metabolism have been quantified in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Effects of Pyritinol on Cerebral Metabolism in Rats

| Parameter | Animal Model | Dosage (p.o.) | Brain Region(s) | Observed Effect | Reference |

| Cerebral Glucose Utilization | 24- to 36-month-old rats | 200 mg/kg | Striatum, Cortex, Hypothalamus, Cerebellum | Significant increase | [1] |

| Cortical cGMP Levels | Rats | 200 mg/kg (16-23 days) | Cortex | 25% increase | [1] |

| 600 mg/kg (16-23 days) | Cortex | 42% increase | [1] | ||

| 1000 mg/kg (16-23 days) | Cortex | 71% increase | [1] | ||

| Whole Blood ATP Content | Rats | 30 mg/kg (acute) | Whole Blood | 8% increase | [4] |

| 100 mg/kg (acute) | Whole Blood | 17% increase | [4] | ||

| 300 mg/kg (acute) | Whole Blood | 20% increase | [4] |

Table 2: Clinical Effects of Pyritinol on Cerebral Metabolism in Humans

| Parameter | Patient Population | Dosage | Method | Observed Effect | Reference |

| Cerebral Glucose Metabolism | Patients with dementia | 900 or 1000 mg/day (approx. 3 weeks) | Kety-Schmidt Technique | Significant improvement in previously disturbed metabolism | [5] |

| Cognitive Function | Patients with moderately advanced dementia | 800 mg/day (3 months) | Crichton Geriatric Behavioural Rating Scale | Significantly higher levels of improvement than placebo | [6] |

Experimental Protocols

Preclinical Assessment of Cerebral Glucose Utilization: The 2-Deoxyglucose (2-DG) Autoradiography Method

The 2-deoxyglucose (2-DG) autoradiography technique is a classic method for measuring regional cerebral glucose utilization in animal models.

Principle: 2-deoxy-D-[14C]glucose, a radiolabeled analog of glucose, is transported into brain cells by the same transporters as glucose and is phosphorylated by hexokinase to 2-deoxy-D-[14C]glucose-6-phosphate. This phosphorylated form is not further metabolized and is trapped within the cells. The amount of accumulated radioactivity in a given brain region is proportional to the rate of glucose utilization.

Detailed Protocol:

-

Animal Preparation: Male Wistar rats are typically used. They are housed under standard laboratory conditions with free access to food and water.

-

Catheterization (Optional but recommended for controlled infusion): Under anesthesia, catheters may be inserted into the femoral artery and vein for blood sampling and tracer administration, respectively. Animals are allowed to recover from surgery.

-

Tracer Administration: A bolus of 2-deoxy-D-[14C]glucose (typically 100-125 µCi/kg) is administered intravenously.

-

Blood Sampling: Timed arterial blood samples are collected over a period of 45 minutes to measure the plasma concentrations of both [14C]2-DG and glucose.

-

Euthanasia and Brain Extraction: At the end of the experimental period (usually 45 minutes), the animal is euthanized, and the brain is rapidly removed and frozen in isopentane (B150273) chilled to -50°C.

-

Cryosectioning: The frozen brain is sectioned into 20 µm thick coronal sections using a cryostat.

-

Autoradiography: The brain sections are thaw-mounted onto glass slides and dried. The slides are then apposed to X-ray film in a light-tight cassette for a period of 5 to 14 days.

-

Image Analysis: The resulting autoradiograms are developed, and the optical densities of different brain regions are measured using a computerized densitometry system. These values, along with the plasma tracer and glucose data, are used to calculate the local cerebral glucose utilization (LCGU) using the operational equation of Sokoloff et al.

Clinical Assessment of Cerebral Blood Flow and Metabolism: The Kety-Schmidt Technique

The Kety-Schmidt method is a foundational technique for the quantitative measurement of cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2) and glucose (CMRGlc) in humans.

Principle: This method is based on the Fick principle, which states that the rate of change of a substance in an organ is equal to the arterial inflow minus the venous outflow. An inert, diffusible tracer (originally nitrous oxide, later other tracers like 133Xenon) is inhaled by the subject. The rate of its uptake by the brain is determined by measuring the tracer's concentration in arterial and jugular venous blood over time.

Detailed Protocol:

-

Subject Preparation: The subject lies in a comfortable, resting state. Catheters are inserted into a peripheral artery (for arterial blood sampling) and the internal jugular vein (for cerebral venous blood sampling).

-

Tracer Administration: The subject begins to inhale a gas mixture containing a low concentration of the tracer (e.g., nitrous oxide or 133Xenon).

-

Blood Sampling: Simultaneous arterial and jugular venous blood samples are collected at frequent, timed intervals over a period of 10-15 minutes.

-

Measurement of Tracer Concentration: The concentration of the tracer in each blood sample is determined.

-

Measurement of Oxygen and Glucose: The oxygen and glucose content of the arterial and venous blood samples are also measured.

-

Calculation of CBF: The cerebral blood flow is calculated from the integrated arteriovenous difference of the tracer concentration over time and the final venous concentration of the tracer.

-

Calculation of CMR: The cerebral metabolic rates of oxygen and glucose are calculated by multiplying the CBF by the arteriovenous difference in oxygen and glucose concentrations, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Pyritinol Hydrochloride? [synapse.patsnap.com]

- 3. Effects of some metabolites of pyritinol (Encephabol) on ACH release from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A placebo-controlled study of pyritinol ('this compound') in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Pharmacokinetic and Pharmacodynamic Profile of Pyritinol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyritinol (B1678532), also known as pyrithioxine, is a semi-synthetic derivative of vitamin B6 (pyridoxine), created by linking two pyridoxine (B80251) molecules with a disulfide bridge.[1][2][3] This structural modification allows it to readily cross the blood-brain barrier, concentrating its effects within the central nervous system.[1][2][3] Its primary clinical applications are in the management of cognitive impairments associated with conditions like dementia, cerebrovascular disorders, and age-related cognitive decline.[1][2][4] This document provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of pyritinol, summarizing key data, experimental methodologies, and mechanisms of action to support further research and development.

Pharmacokinetic Profile

The pharmacokinetic profile of pyritinol is largely comparable to its parent compound, pyridoxine.[1] It is characterized by rapid absorption after oral administration and efficient passage into the brain.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Pyritinol is absorbed rapidly following enteral (oral) administration.[1] Studies involving radiolabeled pyritinol have shown that maximum radioactivity concentration in the plasma is achieved between 30 and 60 minutes after a 100 mg oral dose.[1]

-

Distribution: A key characteristic of pyritinol is its ability to cross the blood-brain barrier effectively.[1][2] It accumulates in gray matter regions, including the hippocampus, cerebral nuclei, cerebellum, and cortex.[2]

-

Metabolism: As a disulfide-linked compound, pyritinol is metabolized into several pyridine (B92270) derivatives. These metabolites are also pharmacologically active and are believed to contribute to the overall therapeutic effect.[5] The primary site of metabolism is the liver.[6][7]

-

Excretion: The elimination of pyritinol and its metabolites primarily occurs via the kidneys through urine.[1][6]

Quantitative Pharmacokinetic Data

The available quantitative data for pyritinol pharmacokinetics is summarized below.

| Parameter | Value | Condition | Source |

| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | Post 100 mg oral dose of ¹⁴C-pyritinol HCl–H₂O | [1] |

| Typical Oral Dosage | 600 - 800 mg per day | Divided into multiple administrations | [2] |

Pharmacodynamic Profile

Pyritinol exerts its nootropic effects through multiple mechanisms, primarily centered on enhancing cerebral metabolism and modulating key neurotransmitter systems.[2][8]

Key Mechanisms of Action

-

Enhanced Cerebral Glucose Metabolism: Pyritinol significantly increases glucose uptake and utilization in the brain, which is the organ's primary energy source.[9] This action is particularly beneficial in conditions where cerebral metabolism is impaired, such as dementia and cerebrovascular disorders.[10]

-

Modulation of Neurotransmitter Systems:

-

Cholinergic System: Pyritinol enhances cholinergic transmission by increasing the high-affinity uptake of choline (B1196258) in synaptosomes, stimulating the synthesis and release of acetylcholine (B1216132) (ACh).[8][9][11] Some of its metabolites have also been shown to directly increase the K+-stimulated release of ACh from cortical slices.[5]

-

Dopaminergic System: It acts as a precursor to dopamine (B1211576), and its administration can lead to increased dopamine levels, which may contribute to improvements in mood, focus, and motivation.[3][12]

-

NMDA Receptors: Pyritinol helps restore N-methyl-D-aspartate (NMDA) receptor levels that are disrupted in pathological states.[2]

-

-

Antioxidant and Anti-inflammatory Properties: The compound exhibits significant antioxidant effects, protecting neurons from oxidative stress and damage caused by free radicals.[8][11] It may also possess anti-inflammatory properties, which are beneficial in neurodegenerative conditions where chronic inflammation is a contributing factor.[8]

-

Improved Cerebral Blood Flow: Pyritinol may improve cerebral microcirculation, ensuring adequate delivery of oxygen and nutrients to brain tissue, which supports overall cognitive function.[8][11]

Quantitative Pharmacodynamic Data

The following table summarizes dose-dependent effects observed in preclinical studies.

| Effect | Dosage | Result | Animal Model | Source |

| Increase in Whole Blood ATP | 30 mg/kg p.o. | 8% increase | Rats | [9][13] |

| 100 mg/kg p.o. | 17% increase | Rats | [9][13] | |

| 300 mg/kg p.o. | 20% increase | Rats | [9][13] | |

| Increase in Cortical cGMP | 200 mg/kg p.o. (16-23 days) | 25% increase | Rats | [9][13] |

| 600 mg/kg p.o. (16-23 days) | 42% increase | Rats | [9][13] | |

| 1000 mg/kg p.o. (16-23 days) | 71% increase | Rats | [9][13] | |

| Increased Glucose Utilization | 200 mg/kg p.o. | Significant increase in striatum, cortex, hypothalamus, cerebellum | Aged Rats (24-36 months) | [9][13] |

| Increased Choline Uptake | 600 mg/kg p.o. | Significant increase in striatal synaptosomes | Young and Old Rats | [9][13] |

Experimental Protocols & Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below is a representative methodology synthesized from preclinical studies investigating the neurochemical effects of pyritinol.

In Vivo Study of Pyritinol's Effect on Cerebral Metabolism in Rats

-

Objective: To determine the effect of pyritinol administration on cerebral glucose utilization, choline uptake, and cyclic GMP (cGMP) levels in young and aged rats.

-

Subjects: Young and old male rats (specific strain, e.g., Wistar, often used). Aged rats are typically 24-36 months old.

-

Drug Administration: Pyritinol is administered orally (p.o.) via gavage. Dosages range from 200 mg/kg to 1000 mg/kg depending on the specific endpoint being measured. For chronic studies (e.g., cGMP levels), administration occurs daily for a period of 16-23 days. A control group receives a placebo (vehicle).[9][13]

-

Sample Collection and Preparation: Following the treatment period, animals are euthanized. Brains are rapidly excised and dissected to isolate specific regions (e.g., cortex, striatum, hypothalamus). For choline uptake assays, synaptosomes are prepared from fresh brain tissue. For metabolic studies, tissue is flash-frozen.[9]

-

Analytical Methods:

-

Glucose Utilization: Measured using techniques like the autoradiographic [¹⁴C]2-deoxyglucose method.

-

Choline Uptake: High-affinity choline uptake is assessed in striatal synaptosomes using radiolabeled choline ([³H]choline).

-

cGMP Levels: Cortical tissue is homogenized, and cGMP levels are quantified using radioimmunoassay (RIA) kits.

-

ATP Content: Whole blood is collected, and ATP content is determined as a biochemical marker.[9]

-

Conclusion

Pyritinol presents a multifaceted pharmacokinetic and pharmacodynamic profile. Its ability to efficiently cross the blood-brain barrier and positively modulate cerebral glucose metabolism, enhance cholinergic and dopaminergic activity, and provide neuroprotection through antioxidant actions underpins its use as a cognitive enhancer. The quantitative data from preclinical studies consistently demonstrate a dose-dependent effect on key biochemical markers of neuronal activity and energy metabolism. While its clinical success has been varied, the established mechanisms of action provide a strong rationale for its application in cerebrovascular and neurodegenerative disorders. Further research, employing detailed and standardized protocols, is warranted to fully elucidate its therapeutic potential and optimize clinical outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Pyritinol – NootropicsInfo.com [nootropicsinfo.com]

- 4. 1mg.com [1mg.com]

- 5. Effects of some metabolites of pyritinol (Encephabol) on ACH release from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genomind.com [genomind.com]

- 7. The Absorption, Distribution, Metabolism and Excretion of Drugs in the Elderly | Technology Networks [technologynetworks.com]

- 8. What is the mechanism of Pyritinol Hydrochloride? [synapse.patsnap.com]

- 9. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Pyritinol Hydrochloride used for? [synapse.patsnap.com]

- 12. Pyritinol Nootropic Supplements Review - Fuel To Your Brain? [nootropicsupplements.com]

- 13. researchgate.net [researchgate.net]

Historical development of pyritinol as a pyridoxine disulfide derivative

An In-depth Guide for Researchers and Drug Development Professionals on the Pyridoxine (B80251) Disulfide Derivative, Pyritinol (B1678532)

Introduction

Pyritinol, also known as pyridoxine disulfide or pyrithioxine, is a semi-synthetic derivative of pyridoxine (Vitamin B6). First synthesized in 1961 by Merck Laboratories, it was developed by creating a disulfide bridge to link two pyridoxine molecules.[1] This modification was intended to enhance its penetration of the blood-brain barrier and augment its neurological activity. Initially investigated for its potential in treating cognitive disorders, pyritinol has since been explored for a range of applications, including rheumatoid arthritis and learning disabilities in children. In several European countries, it remains a prescription medication, while in the United States, it is available as a nootropic dietary supplement. This technical guide provides a comprehensive overview of the historical development of pyritinol, detailing its synthesis, early experimental validation, and the elucidation of its mechanisms of action.

Early Synthesis and Chemical Characterization

The initial synthesis of pyritinol, as pioneered in the early 1960s, was a significant step in neuropharmacological research. While the precise industrial synthesis protocol by Merck is proprietary, the foundational academic syntheses were reported by Shorre et al. and Kuroda et al. These early methods centered on the formation of a disulfide bond between two pyridoxine moieties.

Experimental Protocol: Synthesis via Pyridoxine Bromide Derivative (Shorre et al. method)

This protocol is a representative summary of the early synthetic approaches.

Materials:

-

Pyridoxine hydrochloride

-

Thionyl chloride

-

Sodium sulfide (B99878) (Na₂S)

-

Solvents (e.g., chloroform, ethanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Chlorination of Pyridoxine: Pyridoxine hydrochloride is reacted with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl groups with chlorine atoms, yielding a pyridoxine chloride derivative. This reaction is typically performed in an inert solvent under reflux.

-

Formation of the Thiol: The chlorinated pyridoxine intermediate is then reacted with a sulfur source, like sodium sulfide, to introduce a thiol group (-SH) onto the pyridoxine molecule.

-

Oxidative Coupling (Disulfide Bridge Formation): The pyridoxine thiol is then subjected to mild oxidation. This can be achieved by air oxidation or by using a mild oxidizing agent. This step facilitates the formation of the disulfide bridge between two pyridoxine thiol molecules, yielding pyritinol.

-

Purification: The crude pyritinol is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Pharmacological and Clinical Development: A Quantitative Overview

Following its synthesis, pyritinol underwent extensive preclinical and clinical evaluation to determine its pharmacological profile and therapeutic efficacy. Early research focused on its nootropic effects and its potential in treating dementia and rheumatoid arthritis.

Preclinical Pharmacological Data

Early animal studies were crucial in elucidating the mechanisms of action of pyritinol. A key study by Greiner et al. in 1988 provided significant quantitative insights into its neurochemical effects in rats.[2][3][4]

| Parameter | Treatment Group | Dosage | Result | Reference |

| Blood ATP Content | Young Rats | 30 mg/kg | +8% | [2][4] |

| 100 mg/kg | +17% | [2][4] | ||

| 300 mg/kg | +20% | [2][4] | ||

| Brain Glucose Utilization | Old Rats | 200 mg/kg p.o. | Significant increase in striatum, cortex, hypothalamus, and cerebellum | [2][4] |

| High-Affinity Choline Uptake (Striatal Synaptosomes) | Young and Old Rats | 600 mg/kg p.o. | Increased uptake in both age groups | [2][4] |

| Cortical cGMP Level | Rats | 200 mg/kg p.o. (16-23 days) | +25% | [2][4] |

| 600 mg/kg p.o. (16-23 days) | +42% | [2][4] | ||

| 1000 mg/kg p.o. (16-23 days) | +71% | [2][4] |

Clinical Efficacy Data

Early clinical trials in the 1970s and 1980s explored the therapeutic potential of pyritinol in dementia and rheumatoid arthritis.

Dementia Studies:

| Study (Year) | Condition | Dosage | Duration | Key Findings | Reference |

| Cooper & Magnus (1980) | Moderately advanced dementia | 800 mg/day | 3 months | Statistically significant improvement on the modified Crichton Geriatric Behavioural Rating Scale compared to placebo. | [2] |

| Fischhof et al. (1992) | Senile Dementia of Alzheimer's Type (SDAT) and Multi-Infarct Dementia (MID) | 600 mg/day (200 mg t.i.d.) | 12 weeks | Statistically superior to placebo in improving scores on the Clinical Global Impression, Short Cognitive Performance Test, and the Sandoz Clinical Assessment Geriatric scale. | [5] |

Rheumatoid Arthritis Study:

| Study (Year) | Comparison | Dosage | Duration | Key Findings | Reference |

| European Multicentre Study Group (1993) | Pyritinol vs. Auranofin | 600 mg/day | 1 year | Pyritinol showed a significantly superior response rate (78%) compared to auranofin (59%; p=0.009). Significant improvements were also seen in general well-being (p=0.022) and ESR (p=0.029) with pyritinol. |

Mechanisms of Action: Signaling Pathways

The therapeutic effects of pyritinol are attributed to its multifactorial mechanism of action, primarily impacting cholinergic neurotransmission, cerebral glucose metabolism, and providing antioxidant and anti-inflammatory effects.[1][5][6]

Enhancement of Cholinergic Neurotransmission

Pyritinol is believed to enhance cholinergic transmission by increasing the availability and release of acetylcholine (B1216132) in the brain.[5][6] This is thought to be achieved by stimulating the synthesis of acetylcholine.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. A placebo-controlled study of pyritinol ('Encephabol') in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of pyritinol in patients with senile dementia of the Alzheimer type (SDAT) and multi-infarct dementia (MID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pyritinol Hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Pyritinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyritinol (B1678532), a semi-synthetic analogue of vitamin B6, has been utilized for its nootropic effects and in the management of certain cognitive and neurological conditions.[1] Beyond its cognitive-enhancing properties, a body of evidence suggests that pyritinol possesses significant antioxidant and anti-inflammatory activities. This technical guide provides an in-depth review of these properties, summarizing the available data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of pyritinol.

Introduction

Pyritinol, also known as pyridoxine (B80251) disulfide, is structurally a dimer of pyridoxine (vitamin B6) linked by a disulfide bridge. It is known to cross the blood-brain barrier, which is central to its neurological applications.[2] Oxidative stress and inflammation are key pathological processes in a multitude of diseases, including neurodegenerative disorders, rheumatoid arthritis, and cardiovascular disease. The ability of a compound to modulate these processes is of significant therapeutic interest. Pyritinol has been shown to exhibit both antioxidant and anti-inflammatory effects, suggesting its potential utility in a broader range of clinical applications.[1][2] This guide will delve into the mechanisms and evidence supporting these properties.

Antioxidant Properties of Pyritinol

Pyritinol's antioxidant activity is primarily attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.[1] This is particularly relevant in the central nervous system, where high metabolic activity can lead to an increased production of reactive oxygen species (ROS).

Free Radical Scavenging

Protection against Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. Thiobarbituric acid reactive substances (TBARS) are commonly measured as an index of lipid peroxidation.[3] While direct quantitative studies on pyritinol's effect on TBARS are limited, its proven hydroxyl radical scavenging activity suggests a protective role against the initiation of lipid peroxidation.

Effects on Antioxidant Enzymes

The endogenous antioxidant defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). The impact of pyritinol on the activity of these enzymes is an area requiring further quantitative investigation. It is plausible that by reducing the overall oxidative burden, pyritinol may indirectly influence the expression and activity of these protective enzymes.

Quantitative Data on Antioxidant Activity

A thorough review of the available literature did not yield specific quantitative data (e.g., IC50 values, percentage inhibition) for pyritinol in standardized antioxidant assays. The following table is presented as a template for how such data could be structured if it were available.

| Assay | Endpoint | Pyritinol Concentration | Result | Reference |

| Hydroxyl Radical Scavenging | IC50 | (e.g., µM) | Data not available | - |

| Superoxide Dismutase (SOD) Activity | % Increase | (e.g., µM) | Data not available | - |

| Catalase (CAT) Activity | % Increase | (e.g., µM) | Data not available | - |

| Glutathione Peroxidase (GPx) Activity | % Increase | (e.g., µM) | Data not available | - |

| Lipid Peroxidation (TBARS) | % Inhibition | (e.g., µM) | Data not available | - |

Anti-inflammatory Properties of Pyritinol

Pyritinol has demonstrated anti-inflammatory effects in various contexts, including in the management of rheumatoid arthritis and in models of neuroinflammation.[2] Its mechanisms of action are thought to involve the modulation of key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Mediators

Pyritinol is suggested to inhibit the production of pro-inflammatory mediators. This includes a potential reduction in the synthesis of prostaglandins, which are key players in the inflammatory cascade. While direct inhibitory effects on cyclooxygenase (COX) enzymes have not been extensively quantified, its clinical use in inflammatory conditions like rheumatoid arthritis points towards such a mechanism. Furthermore, pyritinol may influence the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Modulation of Inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. While it is hypothesized that pyritinol may exert its anti-inflammatory effects through the inhibition of these pathways, direct experimental evidence detailing the specific molecular interactions and downstream consequences is not yet well-documented in publicly available literature.

The NF-κB pathway is a critical regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The p38 MAPK pathway is another key regulator of the synthesis of pro-inflammatory cytokines like TNF-α and IL-6.[5] Stress and inflammatory stimuli activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates downstream transcription factors, leading to the expression of inflammatory genes.

Quantitative Data on Anti-inflammatory Activity

Similar to the antioxidant data, specific quantitative metrics for pyritinol's anti-inflammatory activity are not well-documented in recent, accessible literature. The following table serves as a template for presenting such data.

| Assay | Cell Line | Endpoint | Pyritinol Concentration | % Inhibition | Reference |

| LPS-induced TNF-α Release | RAW 264.7 | IC50 | (e.g., µM) | Data not available | - |

| LPS-induced IL-6 Release | RAW 264.7 | IC50 | (e.g., µM) | Data not available | - |

| LPS-induced PGE2 Production | RAW 264.7 | IC50 | (e.g., µM) | Data not available | - |

| NF-κB Activation (p65) | HEK293 | % Inhibition | (e.g., µM) | Data not available | - |

| p38 MAPK Phosphorylation | THP-1 | % Inhibition | (e.g., µM) | Data not available | - |

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the assessment of antioxidant and anti-inflammatory properties. These can be adapted for the evaluation of pyritinol.

Antioxidant Assays

Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals are detected by a scavenger probe, such as salicylic (B10762653) acid, which is hydroxylated to form a colored product.

Protocol:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), FeSO₄, salicylic acid, and the test compound (pyritinol) at various concentrations.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 510 nm).

-

Calculate the percentage of hydroxyl radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

Principle: This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.[6]

Protocol:

-

Induce lipid peroxidation in a suitable biological sample (e.g., brain homogenate, cell lysate) using an oxidizing agent (e.g., FeSO₄/ascorbate).

-

Treat the sample with various concentrations of the test compound (pyritinol).

-

Add trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation.

-

Mix the supernatant with TBA solution and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation.

Anti-inflammatory Assays

Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators. This assay measures the ability of a test compound to inhibit this response.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed cells in 96-well or 6-well plates. Pre-treat cells with various concentrations of pyritinol for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a specified period (e.g., 24 hours for cytokine release).

-

Measurement of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.

-

Prostaglandin E2 (PGE2): Similarly, measure PGE2 levels in the supernatant using a specific ELISA kit.

-

-

Western Blot for Signaling Pathways:

-

Lyse the cells at an earlier time point (e.g., 15-60 minutes post-LPS stimulation) to assess the activation of signaling pathways.

-

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Quantify band intensities to determine the effect of pyritinol on the phosphorylation of these proteins.

-

Conclusion

Pyritinol exhibits promising antioxidant and anti-inflammatory properties that warrant further investigation. Its established ability to scavenge hydroxyl radicals and its clinical application in inflammatory conditions like rheumatoid arthritis provide a strong foundation for its potential use in a wider range of diseases underpinned by oxidative stress and inflammation. However, there is a notable lack of publicly available, quantitative data from standardized in vitro and in vivo models. Future research should focus on generating this data to elucidate the precise mechanisms of action and to establish a clearer dose-response relationship for its antioxidant and anti-inflammatory effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial for unlocking the full therapeutic potential of pyritinol.

References

- 1. What is the mechanism of Pyritinol Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. TBARS - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Defining the Role of Nuclear Factor (NF)-κB p105 Subunit in Human Macrophage by Transcriptomic Analysis of NFKB1 Knockout THP1 Cells [frontiersin.org]

- 5. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Pyritinol's Effect on Neurotransmitter Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyritinol (B1678532), a semi-synthetic analogue of vitamin B6 (pyridoxine), has been investigated for its nootropic properties and potential therapeutic applications in cognitive disorders. Its mechanism of action is thought to involve the modulation of various neurotransmitter systems, enhancement of cerebral glucose metabolism, and antioxidant effects. This technical guide provides an in-depth overview of preliminary research on pyritinol's impact on key neurotransmitter pathways, including the cholinergic, dopaminergic, and glutamatergic systems. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Cholinergic Pathway Modulation

Preliminary studies suggest that pyritinol enhances cholinergic neurotransmission, a pathway crucial for learning and memory. This effect is believed to be mediated through multiple mechanisms, including increased acetylcholine (B1216132) (ACh) release and enhanced activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.

Quantitative Data on Cholinergic System Modulation

| Parameter | Subject | Treatment | Brain Region | Observed Effect | Reference |

| High-Affinity Choline Uptake | Young and Old Rats | 600 mg/kg p.o. Pyritinol | Striatal Synaptosomes | Increased (Specific quantitative data not available in the reviewed literature) | [1] |

| Acetylcholinesterase (AChE) and Choline Acetyltransferase (ChAT) Activity | nbM-lesioned Rats | Pyritinol (dose not specified) | Cortex | Enhanced recovery of AChE and ChAT activity | [2][3] |

| Cortical cGMP Levels | Rats | 200 mg/kg p.o. Pyritinol (16-23 days) | Cortex | 25% increase | [1] |

| 600 mg/kg p.o. Pyritinol (16-23 days) | 42% increase | [1] | |||

| 1000 mg/kg p.o. Pyritinol (16-23 days) | 71% increase | [1] |

Experimental Protocols

This protocol is a representative method for measuring high-affinity choline uptake, a key indicator of cholinergic nerve terminal activity.

Objective: To quantify the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes).

Materials:

-

Synaptosomal preparation from rat striatum

-

[³H]-Choline

-

Krebs-Ringer buffer

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the striatum of rats treated with pyritinol or vehicle control using differential centrifugation.

-

Incubation: Incubate the synaptosomal suspension in Krebs-Ringer buffer containing [³H]-choline at 37°C for a short period (e.g., 4 minutes) to measure the initial uptake velocity.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]-choline.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of choline uptake and express it as pmol/mg protein/min. Compare the uptake rates between pyritinol-treated and control groups.[4][5]

Signaling Pathway Diagram

References

- 1. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyritinol facilitates the recovery of cortical cholinergic deficits caused by nucleus basalis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline: high-affinity uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for high affinity choline transport in synaptosomes prepared from hippocampus and neocortex of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Pyritinol Research in Organic Psychosyndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyritinol (B1678532), a semi-synthetic analogue of pyridoxine (B80251) (Vitamin B6), emerged in the mid-20th century as a potential therapeutic agent for a range of neurological and cognitive disorders. Early research, particularly in Europe, focused on its application in treating "organic psychosyndromes," a broad term encompassing cognitive and behavioral deficits arising from organic brain dysfunction. This technical guide provides an in-depth analysis of this early research, focusing on quantitative data from key clinical studies, detailed experimental protocols, and the hypothesized mechanisms of action.

I. Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative data extracted from early clinical trials investigating the efficacy of pyritinol in patients with organic psychosyndromes, including dementia of different etiologies.

Table 1: Patient Demographics and Study Design

| Study | Patient Population | Number of Patients (Pyritinol/Placebo) | Age Range/Mean (years) | Dosage | Treatment Duration | Study Design |

| Fischhof et al. (1992)[1] | Mild to moderate Senile Dementia of the Alzheimer Type (SDAT) and Multi-Infarct Dementia (MID) | 156 completed (approx. 78/78) | Not specified in abstract | 600 mg/day (200 mg, 3 times daily) | 12 weeks | Randomized, placebo-controlled, double-blind, multicenter |

| Cooper and Magnus (1980) | Moderately advanced dementia | 40 (20/20) | Not specified in abstract | 800 mg/day | 3 months | Double-blind, placebo-controlled |

| Herrmann et al. (1986)[2] | Geriatric patients with moderate to severe chronic brain syndrome | 107 (54/53) | Not specified in abstract | 600 mg/day (200 mg, 3 times daily) | 12 weeks | Placebo-controlled, randomized, double-blind |

| Glatzel (1978)[3] | Chronic organic brain syndrome | 161 | Average 64 | Various oral doses | Various periods | Retrospective analysis |

Table 2: Efficacy Measures and Outcomes

| Study | Primary Assessment Scales | Key Findings (Quantitative data where available) |

| Fischhof et al. (1992)[1] | Clinical Global Impression (CGI), Short Cognitive Performance Test (SKT), Sandoz Clinical Assessment Geriatric (SCAG) | Pyritinol was statistically significantly superior to placebo on all three target variables. EEG mapping showed a decrease in slow-wave activity and an increase in fast alpha and beta activity with pyritinol, indicating improved vigilance. |

| Cooper and Magnus (1980) | Modified Crichton Geriatric Behavioural Rating Scale | Patients on pyritinol showed significantly higher levels of improvement than those on placebo. |

| Herrmann et al. (1986)[2] | SCAG, BGP (a behavioral rating scale), CGI, SKT, ZVT-G (a performance test) | Statistically significant results in favor of pyritinol compared with placebo on clinical symptomatology and performance levels. Notable superiority in the "social behavior" factor of the SCAG. |

| Glatzel (1978)[3] | Not specified in abstract | The success rate of treatment increased significantly with increasing dose and duration of treatment. |

II. Experimental Protocols of Key Assessment Scales

The early clinical trials of pyritinol for organic psychosyndromes predominantly utilized three key assessment scales to measure cognitive and behavioral changes. The general protocols for these scales are outlined below.

Sandoz Clinical Assessment Geriatric (SCAG) Scale

The SCAG scale is a clinician-rated instrument designed to assess a wide range of symptoms associated with geriatric cognitive decline.

-

Administration: The scale is completed by a trained clinician based on an interview with the patient and, if possible, a caregiver.

-

Scoring: It consists of 18 items, each rated on a 7-point Likert scale, where a higher score indicates greater severity. The items cover areas such as cognitive function (e.g., confusion, memory impairment), mood and affect (e.g., anxiety, depression), and behavior (e.g., agitation, apathy). A global impression of severity is also rated.

-

Interpretation: The total score and subscale scores are used to quantify the severity of the organic psychosyndrome and to measure changes over the course of treatment.

Short Cognitive Performance Test (Syndrom-Kurztest - SKT)

The SKT is a brief, performance-based test designed to objectively measure deficits in memory and attention.

-

Administration: The test consists of nine subtests that assess immediate and delayed recall of objects, as well as attention and processing speed. The administration is standardized with specific instructions and time limits for each subtest.

-

Scoring: The performance on each subtest is scored, and a total score is calculated. Higher scores indicate greater cognitive impairment.

-

Interpretation: The SKT provides a quantitative measure of cognitive performance that is less susceptible to subjective interpretation than clinician-rated scales.

Clinical Global Impression (CGI) Scale

The CGI is a brief, clinician-rated scale used to assess the overall severity of a patient's condition and the change in their condition over time.

-

Administration: A clinician familiar with the patient rates the severity of illness on a 7-point scale, ranging from "normal" to "among the most extremely ill patients." Following treatment, the clinician rates the global improvement on a similar 7-point scale, from "very much improved" to "very much worse."

-

Scoring: The scores are based on the clinician's overall judgment, taking into account all available information.

-

Interpretation: The CGI provides a holistic assessment of the clinical significance of any changes observed during treatment.

III. Proposed Mechanisms of Action and Signaling Pathways

Early research into pyritinol proposed several mechanisms of action to explain its potential therapeutic effects on organic psychosyndromes. These primarily revolve around enhancing cerebral metabolism and modulating neurotransmitter systems.

Enhancement of Cerebral Glucose Metabolism

One of the most consistently proposed mechanisms for pyritinol is its ability to improve the brain's utilization of glucose, the primary energy source for neurons.[4]

Modulation of Cholinergic Neurotransmission

Pyritinol is also thought to enhance cholinergic neurotransmission, a system crucial for learning and memory, which is often impaired in dementia.[5][6]

Antioxidant and Anti-inflammatory Effects

More recent research has suggested that pyritinol may also exert its neuroprotective effects through antioxidant and anti-inflammatory mechanisms. While not a primary focus of the earliest research, this is a significant area of ongoing investigation.

IV. Experimental Workflow for a Typical Early Clinical Trial

The following diagram illustrates a typical experimental workflow for the early, double-blind, placebo-controlled clinical trials of pyritinol.

References

- 1. On the effects of pyritinol on functional deficits of patients with organic mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Dose-effect relationship of orally administered Pyritinol in the chronic organic brain syndrome (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution to the search for vigilance-indicative EEG variables. Results of a controlled, double-blind study with pyritinol in elderly patients with symptoms of mental dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical effect of Encephabol (pyritinol) in the treatment of cerebrovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of some metabolites of pyritinol (this compound) on ACH release from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Pyritinol Administration in Rodent Models of Alzheimer's Disease: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyritinol (B1678532), a semi-synthetic analogue of vitamin B6, has been investigated for its nootropic properties and potential therapeutic applications in cognitive disorders. Its mechanisms of action, including enhancement of cholinergic neurotransmission, improvement of cerebral glucose metabolism, and antioxidant and anti-inflammatory effects, make it a compound of interest for Alzheimer's disease (AD) research.[1][2][3] While clinical trials have explored its efficacy in dementia, preclinical studies in rodent models are crucial for elucidating its neuroprotective mechanisms and optimizing treatment strategies.[4][5][6]